7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
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Overview
Description
7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is a heterocyclic compound that features a unique structure combining bromine, chlorine, and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclocondensation of pyrrole derivatives with appropriate reagents. For instance, the synthesis can start from pyrrole derivatives, followed by bromination and chlorination steps to introduce the bromine and chlorine atoms . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the desired triazine ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and transition metal-mediated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cyclization: The triazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Studies: Researchers use this compound to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular functions. For example, it may inhibit kinase enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family include:
4-Amino-7-bromo-pyrrolo[2,1-f][1,2,4]triazine: Known for its antiviral properties.
7,8-Dibromo-pyrrolo[2,1-f][1,2,4]triazine: Studied for its potential as an anticancer agent.
Uniqueness
7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is unique due to its specific combination of bromine, chlorine, and carboxylic acid functional groups. This combination enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
7-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-5-1-3(6(13)14)4-2-10-7(9)11-12(4)5/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUWJSZFXAFZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C1C(=O)O)C=NC(=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.47 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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